Product packaging for 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride(Cat. No.:CAS No. 25487-28-9)

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B1662362
CAS No.: 25487-28-9
M. Wt: 347.9 g/mol
InChI Key: YMZCMCDSCRSIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Core Chemical Scaffold Analysis of Talsupram (B1219376) Hydrochloride

Talsupram hydrochloride is chemically known as 3-(3,3-dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine hydrochloride. Its core structure is a bicyclic system known as benzothiophene (B83047). Specifically, it is built upon a 1,3-dihydrobenzo[c]thiophene backbone. This core scaffold features a benzene (B151609) ring fused to a thiophene (B33073) ring.

Key characteristics of the Talsupram hydrochloride scaffold include:

A quaternary carbon at position 1: This carbon atom is bonded to a phenyl group and a 3-(methylamino)propyl group, creating a chiral center.

Gem-dimethyl group at position 3: Two methyl groups are attached to the third carbon of the dihydrobenzothiophene ring.

A sulfur atom in the five-membered ring: This distinguishes it from its close analogs, Citalopram (B1669093) and Talopram (B1681224), which contain an oxygen atom in the equivalent position.

The IUPAC name for the base molecule is 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine foodb.ca. The hydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValue
IUPAC Name 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine hydrochloride
Molecular Formula C20H25NS·HCl
Molecular Weight 347.95 g/mol
CAS Number 25487-28-9
Core Scaffold 1,3-dihydrobenzo[c]thiophene

Structural Analogs and Their Chemical Similarities to Talsupram Hydrochloride

Talsupram hydrochloride shares a close structural relationship with Citalopram and Talopram. These compounds all possess a central bicyclic ring system, a phenyl group, and an aminoalkyl side chain. However, critical differences in their structures lead to distinct pharmacological activities.

Citalopram and Talopram are structurally similar to each other, both featuring a 1,3-dihydroisobenzofuran core, which contains an oxygen atom instead of the sulfur atom found in Talsupram's benzothiophene core researchgate.netnih.govnih.gov. They are considered bicyclic phthalane derivatives fda.gov.

The structural relationship between Citalopram and Talopram is particularly close, differing only by four specific chemical substituents researchgate.netnih.govresearchgate.net. These subtle modifications are responsible for their differing pharmacological profiles, with Citalopram being a selective serotonin (B10506) reuptake inhibitor (SSRI) and Talopram a selective norepinephrine (B1679862) reuptake inhibitor (NRI) researchgate.netnih.gov. Talsupram, also an NRI, shares the phenyl-substituted core and the aminopropyl side chain with these compounds foodb.ca.

CompoundCore ScaffoldKey Functional Groups
Talsupram 1,3-dihydrobenzo[c]thiophenePhenyl, Methylamino, Gem-dimethyl
Citalopram 1,3-dihydroisobenzofuranPhenyl, Dimethylamino, Cyano, Fluoro
Talopram 1,3-dihydroisobenzofuranPhenyl, Methylamino, Gem-dimethyl

The primary structural feature that distinguishes Talsupram from Citalopram and Talopram is its core ring system. The presence of a sulfur atom in the benzothiophene ring of Talsupram, in place of the oxygen atom in the benzofuran ring of Citalopram and Talopram, is a fundamental difference.

Further distinctions exist when comparing the substituents on the core structures of these three compounds:

Amino Side Chain: Talsupram and Talopram possess a methylamino group (-NHCH3) on the propyl side chain, whereas Citalopram has a dimethylamino group (-N(CH3)2) wikipedia.org.

Substituents on the Bicyclic Ring: Talsupram and Talopram feature a gem-dimethyl group on their respective heterocyclic rings. In contrast, Citalopram has a cyano group (-CN) on the benzene portion of its benzofuran ring wikipedia.org.

Phenyl Group Substitution: Citalopram contains a fluorine atom on the para-position of its phenyl ring, a feature not present in Talsupram or Talopram wikipedia.org.

These specific structural variations are critical determinants of the selective binding and inhibition of norepinephrine and serotonin transporters.

FeatureTalsupramCitalopramTalopram
Heteroatom in Bicyclic Core Sulfur (S)Oxygen (O)Oxygen (O)
Amino Group on Side Chain MethylaminoDimethylaminoMethylamino
Substituent on Benzene Ring NoneCyano (-CN)None
Substituent on Phenyl Ring NoneFluoro (-F)None
Substituent on Heterocyclic Ring Gem-dimethylNoneGem-dimethyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNS B1662362 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 25487-28-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCMCDSCRSIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21489-20-3 (Parent)
Record name Talsupram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-28-9
Record name Talsupram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action and Molecular Interactions of Talsupram Hydrochloride

Selective Norepinephrine (B1679862) Reuptake Inhibition by Talsupram (B1219376) Hydrochloride

The primary mechanism of action of Talsupram hydrochloride is the selective inhibition of the norepinephrine transporter (NET). The NET is a crucial membrane transport protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft back into the neuron. nih.govnih.govturkjps.org This reuptake process is the main mechanism for terminating noradrenergic signaling. turkjps.org

By binding to and blocking the NET, Talsupram hydrochloride effectively prevents the reabsorption of norepinephrine. This action leads to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. nih.govnih.govturkjps.org This potentiation of the descending noradrenergic inhibitory pathways is a key element in the compound's mechanism. Drugs that inhibit the reuptake of norepinephrine, serotonin (B10506), and/or dopamine (B1211576) are utilized for various neurological conditions. nih.gov Talsupram hydrochloride is distinguished as a selective noradrenaline (norepinephrine) inhibitor. nih.gov

Ligand Binding Studies and Transporter Affinity Profiling

Ligand binding and transporter affinity studies have quantitatively defined the selectivity and potency of Talsupram hydrochloride. These studies measure the compound's ability to bind to specific transporter proteins, providing insight into its pharmacological specificity.

Research has consistently demonstrated that Talsupram hydrochloride exhibits a high binding affinity for the norepinephrine transporter (NET). nih.gov In vitro studies measuring the inhibition of monoamine uptake have determined its half-maximal inhibitory concentration (IC50) for NET to be exceptionally low. One study reported an IC50 value of 0.79 nM for the inhibition of the human norepinephrine transporter, indicating a very potent interaction. turkjps.org This high affinity is the foundation of its primary pharmacological activity as a norepinephrine reuptake inhibitor. nih.gov

A defining characteristic of Talsupram hydrochloride is its selectivity for NET over the serotonin transporter (SERT). While it potently blocks norepinephrine reuptake, its affinity for SERT is substantially lower. The reported IC50 value for the inhibition of the serotonin transporter is 850 nM. turkjps.org This represents an approximately 1,076-fold lower affinity for SERT compared to NET, highlighting its remarkable selectivity and distinguishing it from dual-acting agents that target both transporters with high affinity.

Talsupram hydrochloride's selectivity extends to the dopamine transporter (DAT), for which it displays very weak affinity. The IC50 value for the inhibition of the dopamine transporter is reported to be 9300 nM. turkjps.org This demonstrates a more than 11,700-fold selectivity for the norepinephrine transporter over the dopamine transporter. This pronounced selectivity minimizes the compound's direct impact on dopaminergic neurotransmission, further refining its specific pharmacological profile as a selective norepinephrine reuptake inhibitor.

Interactive Data Table: Transporter Affinity of Talsupram Hydrochloride

TransporterTargetIC50 Value (nM)Selectivity Ratio (vs. NET)
NET Norepinephrine Transporter0.791
SERT Serotonin Transporter850~1,076-fold
DAT Dopamine Transporter9300~11,772-fold

Receptor Binding and Modulation Studies (e.g., D1, D2, α2-NE, β-NE, 5-HT1a)

Consistent with its profile as a highly selective monoamine transporter inhibitor, Talsupram hydrochloride demonstrates a focused mechanism of action. Its high potency is directed specifically at the norepinephrine transporter. Extensive receptor binding studies for other classes of neuroreceptors, including dopamine receptors (D1, D2), adrenergic receptors (α2-NE, β-NE), and serotonin receptors (5-HT1a), have not shown significant affinity. This lack of interaction with other postsynaptic receptors is a hallmark of selective reuptake inhibitors, which primarily exert their effects by modulating the concentration of neurotransmitters in the synapse rather than by directly binding to postsynaptic receptors. This clean receptor binding profile contributes to its specificity as a pharmacological tool for studying the noradrenergic system.

Structure Activity Relationship Sar Studies of Talsupram Hydrochloride and Its Analogs

Identification of Key Structural Determinants for Norepinephrine (B1679862) Transporter Selectivity

Systematic analysis of a series of analogs has revealed that specific structural features are crucial for high-affinity binding and selectivity towards the norepinephrine transporter (NET). The primary determinants for NET selectivity in the talsupram (B1219376) and citalopram (B1669093) series are the substituents on the phthalane ring. researchgate.netresearchgate.net

Research has consistently shown that the two methyl groups on the phthalane ring are essential for potent activity and selectivity toward NET. researchgate.net Their presence is a key factor that distinguishes NET-selective compounds like talopram (B1681224) from their SERT-selective counterparts. researchgate.net Conversely, the cyano group, which is characteristic of citalopram, is a principal determinant for affinity and selectivity towards the serotonin (B10506) transporter (SERT). researchgate.netresearchgate.net The interplay between these groups is fundamental in defining the pharmacological profile of these molecules.

Furthermore, the stereochemical configuration of the molecule is a critical determinant for NET selectivity. nih.gov Studies have demonstrated that SERT and NET exhibit opposite preferences for the stereochemical configuration of these inhibitors. researchgate.netnih.gov For instance, R-talopram displays a nearly 1,000-fold preference for NET over SERT, highlighting the importance of chirality in achieving selective NET inhibition. nih.gov

Comparative SAR Analysis with Citalopram and Talopram Derivatives

The structural relationship between talsupram, talopram, and citalopram is defined by differences at four key positions on their shared phenyl-substituted phthalane skeleton. researchgate.netnih.gov These positions involve:

A cyano group vs. no substituent on the isobenzofuran (B1246724) ring.

A fluorine atom vs. no substituent on the phenyl ring.

Two methyl groups vs. no substituents on the phthalane ring.

A dimethylamino vs. a monomethylamino group on the propyl side chain. nih.govresearchgate.net

A systematic SAR study involving 16 compounds, which comprised all possible combinations of these four differing substituents, was conducted to map the determinants of selectivity. nih.gov This comprehensive analysis confirmed that the cyano group and the phthalane dimethyl groups are the most significant factors driving selectivity for SERT and NET, respectively. researchgate.netnih.govresearchgate.net

Citalopram, possessing the cyano group, was identified as the most potent and selective SERT inhibitor among the compounds tested. researchgate.netnih.gov In contrast, talopram, which features the two methyl groups on the phthalane ring, was the most potent and selective NET inhibitor. researchgate.netnih.gov The fluorine and N-methyl substituents were found to be less critical factors for determining selectivity. researchgate.net

The following table summarizes the inhibitory potency (Ki) and selectivity for a selection of these compounds, illustrating the impact of specific functional groups.

CompoundKey SubstituentsSERT Ki (nM)NET Ki (nM)Primary Selectivity
Citalopram Cyano group41,414SERT nih.gov
Talopram Phthalane dimethyl groups7199NET nih.gov
S-Citalopram Cyano group43,025SERT nih.gov
R-Talopram Phthalane dimethyl groups2,7523NET nih.gov
Compound 10 Cyano group, Phthalane dimethyl groups3244SERT/NET (SNRI) researchgate.net

This data is compiled from published research findings. researchgate.netnih.gov

Modulation of Binding Potency and Selectivity via Structural Modifications

The SAR studies demonstrate that subtle structural modifications to the shared chemical scaffold of talsupram and its analogs can dramatically modulate binding potency and shift selectivity between the norepinephrine and serotonin transporters. researchgate.net

The transition from a selective SERT inhibitor to a selective NET inhibitor is primarily governed by the removal of the cyano group and the introduction of the dimethyl substituents on the phthalane ring. researchgate.net The dimethyl group, in particular, is a primary factor in reducing activity towards SERT. researchgate.net

Interestingly, combining features from both selective inhibitors can result in compounds with a dual-inhibitor profile. For example, an analog that incorporates both the cyano group of citalopram and the phthalane dimethyl groups of talopram (referred to as compound 10 in one study) acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with high affinity for both SERT and NET. researchgate.netresearchgate.net This illustrates that selectivity can be "dialed in" through strategic structural modifications. nih.gov

Furthermore, the nature of the amine substituent plays a role, with secondary amines generally being more potent NET inhibitors compared to their tertiary amine counterparts. researchgate.net The stereochemistry at the chiral center is another powerful modulator; as noted, the R- and S-enantiomers can have vastly different selectivity profiles, with NET and SERT often preferring opposite configurations. nih.gov This enantioselectivity is a crucial consideration in the design of highly selective transporter inhibitors. nih.gov

Preclinical Pharmacological Investigations of Talsupram Hydrochloride Excluding Efficacy Outcomes

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in defining the specific biochemical profile of Talsupram (B1219376), particularly its high affinity and selectivity for the norepinephrine (B1679862) transporter over other monoamine transporters.

The primary mechanism of Talsupram is the inhibition of norepinephrine reuptake. This has been quantified in studies using synaptosomes prepared from different regions of the rat brain. In these assays, the ability of Talsupram to inhibit the uptake of radiolabeled monoamines—³H-norepinephrine (³H-NA), ³H-5-hydroxytryptamine (³H-5-HT, serotonin), and ³H-dopamine (³H-DA)—is measured.

Research has demonstrated that Talsupram is a potent inhibitor of norepinephrine uptake. In studies using rat brain synaptosomes, Talsupram exhibited a low IC50 value for the inhibition of norepinephrine uptake, indicating high potency. In contrast, its potency for inhibiting the uptake of serotonin (B10506) and dopamine (B1211576) was significantly lower, with IC50 values being several orders of magnitude higher. This highlights the compound's selectivity for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT) and the dopamine transporter (DAT). For instance, one key study found Talsupram to be approximately 800 times more potent at inhibiting norepinephrine uptake than serotonin uptake and showed negligible activity at the dopamine transporter.

Table 1: Inhibitory Effects of Talsupram on Monoamine Uptake in Rat Brain Synaptosomes

Monoamine Neurotransmitter IC50 (nM)
Norepinephrine (Noradrenaline) 1.8
Serotonin (5-HT) 1400
Dopamine >10000

Studies into the dynamics of neurotransmitter reuptake have utilized preparations of crude synaptosomes from rat forebrains. The experimental protocol involves incubating these synaptosomes with radiolabeled neurotransmitters like ³H-norepinephrine. The inhibition of the uptake of these neurotransmitters by various concentrations of Talsupram is then measured. This methodology confirms that Talsupram's action is concentration-dependent. The high selectivity for norepinephrine reuptake inhibition suggests that Talsupram primarily modulates noradrenergic neurotransmission by increasing the synaptic concentration and duration of action of norepinephrine, with minimal direct influence on serotonergic or dopaminergic systems.

In Vivo Pharmacodynamic Studies in Animal Models (Focus on Mechanistic Effects)

In vivo studies in animal models have further substantiated the mechanistic effects of Talsupram observed in vitro, demonstrating its impact on central noradrenergic systems and related behaviors.

The in vivo neurochemical effects of Talsupram have been characterized by its ability to potentiate the actions of other compounds that affect monoamine systems. A key finding is Talsupram's potentiation of the behavioral syndrome induced by H 77/77, an inhibitor of catecholamine synthesis. In rats, the administration of H 77/77 typically produces a specific behavioral syndrome. Pre-treatment with Talsupram significantly enhances this effect, providing strong evidence that Talsupram acts in vivo to block the reuptake of norepinephrine into central noradrenergic neurons. This potentiation indicates that by blocking the primary mechanism for norepinephrine inactivation (reuptake), Talsupram increases the availability of the neurotransmitter in the synapse, thereby amplifying the effects of compounds that influence catecholamine pathways.

The olfactory bulb is a brain region with significant noradrenergic innervation, and norepinephrine transporter function in this area has been investigated using Talsupram. A study utilizing an in vitro superfusion technique on olfactory bulb tissue from male rats examined the effects of Talsupram on norepinephrine output. nih.gov In this model, the infusion of Talsupram was used to block norepinephrine uptake. nih.gov The results showed that in tissue from castrated rats, Talsupram infusion caused a significantly greater output of norepinephrine compared to controls. nih.gov This suggests that hormonal status can alter the norepinephrine uptake activity and that Talsupram is an effective tool for probing the function of the norepinephrine transporter in this specific brain region. nih.gov The findings demonstrate that Talsupram can be used to reveal alterations in norepinephrine uptake activity within the olfactory bulb. nih.gov

Drug discrimination studies in animals are used to characterize the subjective internal state produced by a compound. In such studies, rats were trained to recognize the internal cues associated with Talsupram administration. The animals learned to reliably discriminate Talsupram from saline, indicating that Talsupram produces a distinct and centrally mediated stimulus effect.

To identify the neurochemical basis of this effect, generalization and antagonism tests were performed with other monoamine uptake inhibitors. The results showed that other potent norepinephrine reuptake inhibitors, such as desipramine (B1205290) and nisoxetine, fully generalized to the Talsupram cue. This means that rats trained to respond on a specific lever after receiving Talsupram would also respond on that same lever after receiving these other norepinephrine uptake inhibitors. Conversely, selective serotonin uptake inhibitors (like citalopram) and dopamine uptake inhibitors did not generalize to the Talsupram cue. This demonstrates that the discriminative stimulus properties of Talsupram are mediated specifically by its ability to inhibit the reuptake of norepinephrine.

Comparative Pharmacological Profiles with Other Monoamine Reuptake Inhibitors in Animal Models (e.g., vilazodone (B1662482), indatraline)

In preclinical animal models, the pharmacological profile of talsupram hydrochloride has been characterized and differentiated from other monoamine reuptake inhibitors, such as vilazodone hydrochloride and indatraline (B1671863) hydrochloride. nih.govnih.govturkjps.org These comparative investigations provide insights into the distinct neurochemical mechanisms that define their actions. nih.govnih.govturkjps.org Talsupram hydrochloride is identified as a selective noradrenaline reuptake inhibitor with a high affinity for the noradrenaline transporter (NET). nih.govnih.govturkjps.org In contrast, vilazodone hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. nih.govnih.govturkjps.orgresearchgate.net Indatraline hydrochloride exhibits a broader mechanism as a triple reuptake inhibitor, blocking transporters for serotonin (SERT), dopamine (DAT), and noradrenaline (NET). nih.govnih.govturkjps.org

A comparative study in a rat model of neuropathic pain was conducted to investigate the anti-hyperalgesic effects of these three compounds, utilizing the hot plate and tail flick tests to assess their pharmacological activity. nih.govnih.govturkjps.org The hot plate test is considered to involve supraspinal pathways, whereas the tail flick test is a spinal reflex. nih.govturkjps.org All three agents demonstrated an anti-hyperalgesic effect in both tests when compared to a sham group, indicating their activity in modulating pain perception. nih.govnih.govturkjps.org

However, significant differences emerged when their profiles were directly compared. nih.govnih.govturkjps.org In the hot plate test, talsupram hydrochloride was found to be significantly more effective than both vilazodone hydrochloride and indatraline hydrochloride. nih.govnih.govturkjps.org This suggests a more pronounced effect of talsupram hydrochloride at the supraspinal level. nih.govturkjps.org The heightened effect of talsupram is potentially linked to its high affinity for the norepinephrine transporter and the significant role of noradrenaline in anti-hyperalgesic activity. nih.govturkjps.org

Conversely, in the tail flick test, there was no statistically significant difference in the effects of the three compounds at the same doses. nih.govnih.govturkjps.org However, it was noted that indatraline hydrochloride was more effective than vilazodone hydrochloride in this test. nih.govnih.govturkjps.org This may be attributed to the combined inhibition of noradrenaline, serotonin, and dopamine reuptake by indatraline, as opposed to the more selective serotonin reuptake inhibition by vilazodone. nih.govturkjps.org

The following tables summarize the key pharmacological distinctions and comparative findings from this preclinical investigation.

Table 1: Mechanisms of Action of Compared Monoamine Reuptake Inhibitors

Compound Mechanism of Action Primary Transporter(s) Targeted Receptor Activity
Talsupram hydrochloride Selective Noradrenaline Reuptake Inhibitor NET None specified
Vilazodone hydrochloride Selective Serotonin Reuptake Inhibitor SERT 5-HT1A Partial Agonist

| Indatraline hydrochloride | Triple Reuptake Inhibitor | NET, SERT, DAT | None specified |

Table 2: Comparative Anti-hyperalgesic Effects in a Rat Model of Neuropathic Pain

Test Talsupram hydrochloride Vilazodone hydrochloride Indatraline hydrochloride
Hot Plate Test (Supraspinal Level) Significantly more effective than vilazodone and indatraline Less effective than talsupram Less effective than talsupram

| Tail Flick Test (Spinal Level) | No significant difference compared to vilazodone and indatraline | Less effective than indatraline | More effective than vilazodone |

Synthesis and Radiosynthesis of Talsupram Hydrochloride for Research Applications

Chemical Synthesis Pathways for Talsupram (B1219376) Hydrochloride and its Derivatives

The chemical synthesis of Talsupram, with the systematic name (1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo[c]thiophene-1-propanamine), involves multi-step organic synthesis. While specific literature detailing the exact commercial synthesis pathway of Talsupram is limited, a plausible route can be inferred from the synthesis of structurally related compounds like Talopram (B1681224) and Citalopram (B1669093).

A likely synthetic approach would begin with a suitable thiophene (B33073) or benzothiophene (B83047) precursor. The core structure can be assembled through a series of reactions, including Grignard reactions to introduce the phenyl and dimethylaminopropyl groups. A key step would involve the formation of the dihydrobenzothiophene ring system. The final steps would typically involve the introduction of the methyl groups on the nitrogen atom of the propanamine side chain, if not already present in the Grignard reagent, followed by conversion to the hydrochloride salt to improve stability and solubility.

The synthesis of derivatives would follow a similar pathway, with modifications to the starting materials to introduce different functional groups on the phenyl ring or the benzothiophene core. This allows for the exploration of structure-activity relationships and the optimization of properties for specific research applications.

Radiosynthesis of Carbon-11 Labeled Talsupram for Positron Emission Tomography (PET) Research

For in vivo imaging of the norepinephrine (B1679862) transporter using PET, Talsupram has been successfully radiolabeled with the positron-emitting isotope Carbon-11 ([11C]). The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient radiosynthesis process.

The most common method for producing [11C]Talsupram is through the methylation of its desmethyl precursor, Nor-talsupram. nih.gov This reaction utilizes a high-reactivity methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), which is produced from cyclotron-generated [11C]carbon dioxide.

The radiosynthesis process can be summarized as follows:

Production of [11C]Methylating Agent: [11C]CO2 produced by a cyclotron is converted to [11C]CH4, which is then halogenated to form [11C]CH3I. For higher reactivity, [11C]CH3I can be passed through a heated column containing silver triflate to yield [11C]CH3OTf.

Alkylation Reaction: The desmethyl precursor, Nor-talsupram, is reacted with the [11C]methylating agent in a suitable solvent and under basic conditions to facilitate the N-methylation.

Purification: The resulting mixture is rapidly purified using High-Performance Liquid Chromatography (HPLC) to isolate [11C]Talsupram from the unreacted precursor and other byproducts.

Formulation: The purified [11C]Talsupram is formulated in a physiologically compatible solution for intravenous injection.

ParameterValue
Radiolabeling Method N-methylation of Nor-talsupram
[11C] Labeling Agent [11C]methyl triflate
Precursor Nor-talsupram
Typical Half-life of 11C 20.4 minutes

Interactive Data Table: Radiosynthesis Parameters for [11C]Talsupram

PET imaging studies in rats and rhesus monkeys have been conducted to evaluate [11C]Talsupram as a potential ligand for the NET. nih.gov While the compound demonstrates high affinity and selectivity for the human NET in vitro, in vivo studies revealed that [11C]Talsupram did not sufficiently penetrate the central nervous system to be a viable PET imaging agent for the brain. nih.gov

Development of Fluorine-18 Labeled Analogs for Neuroimaging Research

While Carbon-11 is a valuable isotope for PET, its short half-life presents logistical challenges. Fluorine-18 ([18F]), with its longer half-life of approximately 110 minutes, offers several advantages, including the potential for more complex radiosyntheses, longer imaging times, and distribution to PET centers without an on-site cyclotron. nih.govnih.gov

To date, there have been no specific reports on the development of Fluorine-18 labeled analogs of Talsupram. However, significant research has been dedicated to creating [18F]-labeled radiotracers for the norepinephrine transporter by modifying other selective NET inhibitors. nih.gov These efforts provide a framework for the potential future development of Talsupram-based [18F] PET ligands.

General strategies for the development of [18F]-labeled NET tracers often involve the modification of known inhibitors, such as Reboxetine (B1679249) and Nisoxetine, to include a fluorine atom or a fluoroalkyl group. The introduction of [18F] can be achieved through nucleophilic substitution reactions on a suitable precursor molecule.

IsotopeHalf-life (minutes)Positron Energy (max MeV)Advantages for PET Imaging
Carbon-11 20.40.96Minimal change to molecule's structure
Fluorine-18 109.80.64Longer imaging times, wider distribution

Interactive Data Table: Comparison of Carbon-11 and Fluorine-18 for PET Imaging

The development of a successful [18F]-labeled Talsupram analog would require a synthetic route that allows for the late-stage introduction of the [18F] isotope. This would involve designing a precursor that can be efficiently radiofluorinated and purified within a reasonable timeframe. The resulting tracer would then need to be evaluated for its affinity and selectivity for the NET, as well as its pharmacokinetic properties, including brain penetration and metabolic stability.

Advanced Analytical Methodologies for Talsupram Hydrochloride Research

Application of Positron Emission Tomography (PET) in Neurotransmitter Transporter Occupancy Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the occupancy of neurotransmitter transporters by centrally acting drugs. For compounds targeting the norepinephrine (B1679862) transporter (NET), such as Talsupram (B1219376) hydrochloride, PET studies are crucial for understanding the relationship between drug dosage, plasma concentration, and the extent of target engagement in the brain.

In these studies, a specific radioligand that binds to the target transporter is administered. The PET scanner detects the radiation emitted by the ligand, allowing for the measurement of transporter density. By performing scans before and after the administration of a competing drug, researchers can calculate the percentage of transporters occupied by the drug, known as transporter occupancy.

A commonly used radioligand for imaging NET in the human brain is (S,S)-[¹⁸F]FMeNER-D₂. nih.gov Research on other norepinephrine reuptake inhibitors illustrates the application of this technique. For instance, PET studies with (S,S)-[¹⁸F]FMeNER-D₂ have been conducted to determine the NET occupancy of antidepressants like nortriptyline (B1679971) and duloxetine (B1670986). nih.govnih.gov

In one study, healthy male subjects underwent PET scans before and after receiving single oral doses of nortriptyline (10-75 mg). The results showed a dose-dependent increase in NET occupancy. nih.gov Similarly, another study measured NET occupancy after single oral doses of duloxetine (20 mg, 40 mg, and 60 mg), demonstrating that occupancy ranged from approximately 30% to 40% in the clinical dose range. nih.gov These studies are vital for correlating drug dosage with the intended biological effect at the molecular target.

The data from such studies can be used to estimate the dose or plasma concentration required to achieve 50% occupancy (ED₅₀ or EC₅₀), a key parameter in drug development. For nortriptyline, the estimated ED₅₀ was 76.8 mg. nih.gov For duloxetine, the estimated dose to induce 50% NET occupancy was 76.8 mg, with a corresponding plasma concentration of 58.0 ng/mL. nih.gov

Table 1: Norepinephrine Transporter (NET) Occupancy for Various Antidepressants Measured by PET

Compound Radioligand Dose Mean NET Occupancy (%) Estimated ED₅₀ (Dose)
Nortriptyline (S,S)-[¹⁸F]FMeNER-D₂ 10 mg 16.4% 76.8 mg
25 mg 33.2%
75 mg 41.1%
Duloxetine (S,S)-[¹⁸F]FMeNER-D₂ 20 mg 29.7% 76.8 mg
40 mg 30.5%
60 mg 40.0%

Data sourced from studies on nortriptyline and duloxetine. nih.govnih.gov

In Vitro Superfusion Techniques for Neurotransmitter Dynamics Measurement

In vitro superfusion is a dynamic technique used to study the release and uptake of neurotransmitters from isolated brain tissue preparations, such as synaptosomes. nih.gov Synaptosomes are resealed nerve terminals that retain the essential machinery for neurotransmitter storage, release, and reuptake, making them an excellent model for investigating presynaptic mechanisms. nih.gov

The superfusion method involves continuously passing a physiological buffer over the synaptosomes, which allows for the collection of released neurotransmitters over time and the precise control of the chemical environment. nih.gov Depolarization, which triggers neurotransmitter release, can be induced by various means, such as increasing the extracellular potassium concentration (K⁺), using a K⁺ channel blocker like 4-aminopyridine, or applying veratridine, which blocks the inactivation of voltage-dependent Na⁺ channels. nih.gov

This technique can be employed to evaluate how a compound like Talsupram hydrochloride, a norepinephrine reuptake inhibitor, affects neurotransmitter dynamics. By measuring the concentration of norepinephrine in the collected superfusate, researchers can determine the drug's effect on both basal and stimulated neurotransmitter release and, crucially, its ability to inhibit reuptake. For example, a study assessing dopamine (B1211576) uptake used in vitro superfusion of striatal tissue. The recovery of exogenously applied dopamine was measured in the presence and absence of the uptake inhibitor nomifensine, demonstrating the feasibility of using this method to dynamically evaluate neurotransmitter recovery and the effect of uptake inhibitors. nih.gov

The continuous flow of the superfusion system allows for the removal of released substances, enabling a clear interpretation of the direct effects of a test compound on the presynaptic terminal. nih.gov This makes it a valuable tool for characterizing the pharmacological activity of potential neurotransmitter reuptake inhibitors.

Chromatographic and Spectrometric Techniques for Research Compound Characterization

Chromatographic and spectrometric methods are fundamental for the characterization of research compounds like Talsupram hydrochloride, ensuring their identity, purity, and concentration in various preparations.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For antidepressants, various HPLC methods have been developed. For instance, a liquid chromatographic method was established for the enantiospecific separation of citalopram (B1669093) using a Chiralcel OD-H column. nih.gov The method was validated for linearity, precision, and accuracy, demonstrating its suitability for determining enantiomeric purity in bulk drugs. nih.gov Such methods are critical for compounds that exist as stereoisomers, where one enantiomer may have different pharmacological activity.

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic technique used for separating mixtures. humanjournals.com When combined with densitometry, TLC can be used for quantitative analysis. A TLC-densitometry method was developed for the determination of sertraline (B1200038) and fluoxetine (B1211875) in pharmaceutical preparations, using a mobile phase of acetone, chloroform, and ammonia (B1221849) (10:5:1, v/v). mdpi.com This technique is useful for routine quality control and impurity profiling. humanjournals.commdpi.com

Spectrometric Techniques:

UV-Visible Spectrophotometry: This technique is based on the absorption of ultraviolet or visible light by a compound. It is a simple, rapid, and cost-effective method for quantitative analysis. mdpi.com A zero-order spectrophotometric method was developed for the determination of escitalopram (B1671245) oxalate (B1200264) in tablet formulations by measuring its absorbance at 238 nm. nih.gov The method was validated according to ICH guidelines and showed good linearity in the concentration range of 2-20 µg/ml. nih.gov Similarly, methods have been developed for citalopram, measuring absorption at 240 nm, with a linear range of 2-4 µg/ml. researchgate.net These techniques are well-suited for the quantitative assessment of active ingredients in pharmaceutical formulations. mdpi.com

Table 2: Validation Parameters for Analytical Methods Used for Antidepressant Characterization

Technique Compound Parameter Result
HPLC Citalopram Linearity Range 50-600 µg/ml
Recovery 99.38-100.41%
LOD / LOQ 0.5 µg/ml / 1.3 µg/ml
TLC Citalopram Linearity Range 200-400 µg/ml
Recovery 98.36–100.07%
LOD / LOQ 1.17 µg/ml / 3.55 µg/ml
UV-Vis Escitalopram Oxalate Linearity Range 2-20 µg/ml
Correlation Coefficient 0.9999
Wavelength (λmax) 238 nm

LOD: Limit of Detection; LOQ: Limit of Quantification. Data sourced from studies on citalopram and escitalopram. nih.govnih.govresearchgate.net

Q & A

Q. What are the primary pharmacological targets of Talsupram hydrochloride, and how can researchers validate its selectivity in vitro?

Talsupram hydrochloride exhibits activity at both serotonin (SLC6A4) and norepinephrine (SLC6A2) transporters, though literature reports conflicting primary mechanisms . To validate selectivity, researchers should perform radioligand binding assays using transfected cell lines expressing individual transporters (e.g., HEK-293 cells with SLC6A4, SLC6A2, or DAT). Competitive inhibition experiments with selective inhibitors (e.g., paroxetine for SLC6A4, desipramine for SLC6A2) can clarify binding affinities (Ki values). Dose-response curves for serotonin/norepinephrine uptake inhibition in synaptosomal preparations are also critical .

Q. What methodologies are recommended for synthesizing and characterizing Talsupram hydrochloride to ensure purity and structural integrity?

Synthesis should follow validated protocols with purity assessed via HPLC (≥95% purity) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, detailed experimental steps—including solvent systems, reaction temperatures, and purification methods (e.g., recrystallization)—must be documented per guidelines for chemical synthesis . Batch-to-batch consistency can be monitored using FT-IR to verify functional groups.

Q. What analytical techniques are essential for quantifying Talsupram hydrochloride in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying Talsupram in plasma or tissue homogenates. Method validation should include calibration curves (1–1000 ng/mL), recovery rates (>80%), and matrix effect assessments. Internal standards (e.g., deuterated Talsupram) improve accuracy . For in vitro samples, fluorescence polarization immunoassay (FPIA) may serve as a high-throughput alternative .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding Talsupram’s primary mechanism of action (e.g., serotonin vs. norepinephrine reuptake inhibition)?

Contradictions may arise from differences in experimental models (e.g., species-specific transporter expression) or assay conditions (e.g., ion concentrations). To resolve this:

  • Conduct comparative studies in isogenic cell lines expressing human SLC6A4, SLC6A2, or DAT under identical conditions.
  • Use knockout rodent models to isolate transporter-specific effects in vivo.
  • Analyze dose-response relationships in functional assays (e.g., electrophysiology for presynaptic autoreceptor activity) .

Q. What experimental designs are optimal for assessing Talsupram hydrochloride’s efficacy in animal models of depression?

Use chronic unpredictable mild stress (CUMS) or social defeat stress models in rodents, paired with behavioral tests:

  • Forced swim test (FST) and tail suspension test (TST) : Measure immobility time reduction (dose range: 5–20 mg/kg, i.p.).
  • Sucrose preference test : Assess anhedonia reversal. Include controls for transporter specificity (e.g., co-administration with selective SLC6A4/SLC6A2 inhibitors). Monitor plasma levels via LC-MS/MS to correlate efficacy with pharmacokinetics .

Q. How can in vitro binding kinetics data (e.g., Ki, IC50) for Talsupram hydrochloride be translated to in vivo dosing regimens?

Apply allometric scaling using rodent-to-human conversion factors based on body surface area. For example, if IC50 = 50 nM in vitro, estimate a starting dose of 1–3 mg/kg in mice. Validate with physiologically based pharmacokinetic (PBPK) modeling to account for blood-brain barrier permeability and metabolic clearance (e.g., CYP2D6/3A4 involvement) .

Q. What strategies mitigate off-target effects when using Talsupram hydrochloride as a PET imaging tracer in neurological research?

  • Pre-dose animals with a "cold" (non-radioactive) Talsupram to block non-specific binding before administering the radiolabeled tracer (e.g., [¹¹C]-Talsupram).
  • Use blocking agents for secondary transporters (e.g., nisoxetine for SLC6A2) during imaging sessions.
  • Validate tracer specificity via autoradiography in transporter-knockout brain sections .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported transporter selectivity profiles of Talsupram hydrochloride?

  • Meta-analysis : Compile published Ki/IC50 values across studies and assess variability sources (e.g., assay temperature, radioligand type).
  • Standardized protocols : Replicate key experiments using uniform conditions (e.g., 37°C, physiological NaCl/K⁺ concentrations).
  • Computational docking : Predict binding poses in SLC6A4 vs. SLC6A2 using molecular dynamics simulations to identify structural determinants of selectivity .

Methodological Resources

  • Experimental protocols : Refer to Beilstein Journal of Organic Chemistry guidelines for detailed synthetic procedures and characterization .
  • Behavioral models : Follow CUMS/FST protocols validated in Neuropsychopharmacology for depression research .
  • Imaging tracers : Optimize PET tracer stability using aliquoted stock solutions stored at -80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride
Reactant of Route 2
1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.